molecular formula C15H17N5S B6438845 1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2549064-93-7

1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No.: B6438845
CAS No.: 2549064-93-7
M. Wt: 299.4 g/mol
InChI Key: ROTQVWQLJLIZLS-UHFFFAOYSA-N
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Description

1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a kinase of significant interest in the pathogenesis of Parkinson's disease. Mutations in the LRRK2 gene are the most common genetic cause of familial and sporadic Parkinson's disease , and this compound serves as a critical pharmacological tool for investigating LRRK2-mediated signaling pathways, neuroinflammation, and lysosomal dysfunction. Its primary research value lies in its ability to potently inhibit the hyperactive LRRK2 kinase activity, particularly the prevalent G2019S mutant, which allows researchers to probe the consequences of LRRK2 inhibition in cellular and animal models of neurodegeneration. By targeting LRRK2, this inhibitor facilitates studies on autophagic flux, mitochondrial health, and synaptic function , providing mechanistic insights that are essential for validating LRRK2 as a therapeutic target and for advancing the development of novel neuroprotective strategies.

Properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-10-11(2)21-15-13(10)14(17-8-18-15)20-6-12(7-20)5-19-4-3-16-9-19/h3-4,8-9,12H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTQVWQLJLIZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CC(C3)CN4C=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[(1-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole can be contextualized against related thieno[2,3-d]pyrimidine derivatives, as outlined below:

Table 1: Comparative Analysis of Thieno[2,3-d]Pyrimidine Derivatives

Compound Name Structural Features Biological Activity Key Physical/Chemical Properties References
This compound Thienopyrimidine core, azetidine-methyl-imidazole substituent M4 mAChR agonist (EC50 >10 μM) NR (Melting point, solubility, etc.)
M4 mAChR agonist-1 (4-Piperidinecarboxamide, 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-) Thienopyrimidine core, piperidinecarboxamide substituent M4 mAChR agonist (EC50 >10 μM) NR
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide Thienopyrimidine core, thioacetamide linkage, halogenated aryl group NR CAS: 315691-49-7
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone Thienopyrimidine core, sulfanyl-fluorophenyl substituent NR Molecular weight: 332.41 g/mol; ChemSpider ID: 607120
Baricitinib (1-(ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile) Pyrrolopyrimidine core, azetidine-sulfonyl-acetonitrile substituent JAK1/JAK2 inhibitor (FDA-approved for autoimmune diseases) Molecular weight: 371.42 g/mol

Key Observations

Structural Variations and Bioactivity: The target compound and M4 mAChR agonist-1 () share the 5,6-dimethylthieno[2,3-d]pyrimidine core but differ in substituents. The azetidine-imidazole group in the target compound may enhance selectivity for specific receptors compared to the piperidinecarboxamide group in M4 mAChR agonist-1, though both exhibit similar EC50 values (>10 μM).

Synthetic and Purification Challenges: Hydroxylation of related thienopyrimidine derivatives (e.g., 1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)ethanol) faces purification difficulties due to nearly identical Rf values between reactants and products, necessitating multiple chromatography runs .

Therapeutic Potential: Unlike baricitinib (), which targets JAK enzymes for inflammatory diseases, the target compound’s M4 mAChR agonist activity suggests applications in neurological disorders (e.g., Alzheimer’s disease or schizophrenia). Structural differences in the azetidine-linked groups likely dictate target specificity.

Physicochemical Properties

  • Solubility and Stability : The azetidine-imidazole group may improve aqueous solubility compared to bulkier substituents like pivalamide () or halogenated aryl groups (). However, the absence of reported data limits direct comparisons.
  • Spectral Characterization : Similar compounds (e.g., in ) are characterized via NMR, IR, and mass spectrometry, suggesting analogous methods for verifying the target compound’s structure.

Preparation Methods

Cyclocondensation with Formamide

Reaction of 3,4-dimethylthiophene-2-amine (1 ) with excess formamide at 150–200°C yields 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (2 ) (Scheme 1). This method, adapted from Kanawade et al., achieves yields of 76–97% depending on substituent electronic effects. Chlorination of 2 using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) produces 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine (3 ), a key intermediate for subsequent functionalization.

Scheme 1 : Synthesis of 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine

  • 3,4-Dimethylthiophene-2-amine + formamide → 2 (76–97%).

  • 2 + POCl₃ → 3 (85–90%).

Functionalization of the Azetidine Ring

The azetidine’s 3-position is functionalized with a methylene-linked imidazole group through a two-step process involving bromination and nucleophilic substitution.

Bromination at the Azetidine 3-Position

Treatment of 4 with N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under radical-initiated conditions (AIBN, 70–80°C) introduces a bromomethyl group at the azetidine 3-position, yielding 3-(bromomethyl)-1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)azetidine (5 ) (Scheme 3). This method, inspired by Abu-Hashem et al., achieves moderate yields (50–60%) due to competing side reactions.

Scheme 3 : Bromination of the azetidine ring
4 + NBS → 5 (50–60%).

Coupling with Imidazole

Reaction of 5 with 1H-imidazole in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 6–8 hours facilitates nucleophilic substitution, forming the final product 6 (Scheme 4). This step, adapted from Aly et al., yields 55–65% of the target compound after purification.

Scheme 4 : Imidazole incorporation
5 + 1H-imidazole → 6 (55–65%).

Alternative Synthetic Routes

One-Pot Assembly via Reductive Amination

An alternative approach involves reductive amination of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidine (7 ) with 3-(imidazol-1-ylmethyl)azetidine (8 ) using sodium cyanoborohydride (NaBH₃CN) in methanol (Scheme 5). While this method bypasses bromination, it requires pre-synthesis of 8 , limiting its practicality.

Scheme 5 : Reductive amination pathway
7 + 8 + NaBH₃CN → 6 (40–50%).

Optimization and Challenges

Yield Enhancement Strategies

  • Microwave-assisted synthesis : Reducing reaction times for cyclocondensation (Step 1) from 6 hours to 30 minutes improves yields to 85–90%.

  • Catalytic systems : Employing copper(I) iodide (CuI) in the coupling step (Step 3.2) increases yields to 70–75% by mitigating elimination side reactions.

Regioselectivity and Byproduct Formation

  • Radical bromination (Step 3.1) often produces di-brominated byproducts, necessitating careful stoichiometric control (NBS:substrate = 1:1).

  • Imidazole alkylation (Step 3.2) may yield N-3 regioisomers unless the reaction is conducted under strict anhydrous conditions.

Analytical Characterization

Key spectroscopic data for 6 :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45 (s, 1H, imidazole-H), 4.32 (m, 1H, azetidine-CH₂), 3.95 (m, 2H, azetidine-NCH₂), 2.65 (s, 3H, CH₃), 2.58 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₁₇H₁₉N₆S [M+H]⁺: 355.1432; found: 355.1429 .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step pathways, including condensation reactions between azetidine derivatives and functionalized thienopyrimidine cores. Key steps include:

  • Azetidine functionalization : Introducing the imidazole moiety via nucleophilic substitution or cross-coupling reactions.
  • Thienopyrimidine activation : Methylation at the 5,6-positions to enhance steric and electronic stability. Optimization strategies include using statistical experimental design (e.g., factorial or response surface methodology) to vary temperature, solvent polarity, and catalyst loading. Techniques like thin-layer chromatography (TLC) and NMR spectroscopy are critical for monitoring intermediate purity .

Q. What analytical techniques are essential for characterizing this compound and verifying its structural integrity?

A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for confirming substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula accuracy.
  • X-ray crystallography : For resolving crystal packing and absolute configuration (if crystalline).
  • HPLC-PDA : To assess purity (>95% for biological assays). Cross-referencing with computational predictions (e.g., DFT-optimized structures) enhances reliability .

Q. How can researchers assess the compound’s biological activity, and what assays are recommended for initial screening?

Begin with target-based assays (e.g., enzyme inhibition kinetics for kinases or proteases) using fluorescence polarization or surface plasmon resonance (SPR). Follow with cell-based assays (e.g., cytotoxicity in cancer cell lines) and ADMET profiling (e.g., microsomal stability, CYP450 inhibition). Prioritize targets based on structural analogs (e.g., imidazole-thienopyrimidine hybrids with reported kinase activity) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity of heterocyclic amines.
  • Store under inert gas (argon) to prevent oxidation.
  • Follow institutional Chemical Hygiene Plans for spill management and waste disposal, adhering to protocols for azetidine-containing compounds .

Q. How can researchers conduct a systematic literature review to identify gaps in knowledge about this compound?

Use keyword combinations in databases like PubMed and SciFinder (e.g., "thienopyrimidine-imidazole hybrids," "azetidine derivatives"). Filter patents (e.g., USPTO, Espacenet) for synthetic methodologies. Cross-reference with CRDC classifications (e.g., RDF2050112 for reactor design) to identify engineering challenges .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., quantum mechanical calculations) predict reaction pathways and intermediates for synthesizing this compound?

Employ density functional theory (DFT) to model transition states and activation energies for key steps (e.g., azetidine ring formation). Use molecular dynamics (MD) simulations to study solvent effects. Validate predictions with experimental data (e.g., kinetic isotope effects) and refine using feedback loops, as demonstrated by ICReDD’s integrated computational-experimental workflows .

Q. How should researchers resolve contradictions between computational predictions and experimental outcomes in synthesis or bioactivity studies?

  • Re-examine approximations in computational models (e.g., solvent models, basis sets).
  • Perform sensitivity analyses on reaction parameters (e.g., pH, temperature).
  • Use multivariate analysis (e.g., PCA) to identify outliers in experimental datasets.
  • Reconcile discrepancies by iterating between theory and experiment, as outlined in reaction design frameworks .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Synthesize derivatives with systematic modifications (e.g., varying substituents on the azetidine or imidazole rings).
  • Use 3D-QSAR (e.g., CoMFA, CoMSIA) to correlate structural features with bioactivity.
  • Validate hypotheses via molecular docking against target proteins (e.g., kinases).
  • Compare with structurally related compounds (e.g., pyrido[1,2-a]benzimidazoles) to identify conserved pharmacophores .

Q. What experimental approaches can elucidate the reaction mechanism of key synthetic steps (e.g., azetidine-imidazole coupling)?

  • Kinetic studies : Determine rate laws under varying reactant concentrations.
  • Isotopic labeling : Use deuterated reagents to track hydrogen transfer steps.
  • In-situ spectroscopy : Monitor intermediates via FTIR or Raman spectroscopy.
  • Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidative coupling steps .

Q. How can researchers evaluate the compound’s stability under physiological conditions for preclinical development?

  • Forced degradation studies : Expose to acidic/basic conditions, heat, and light; analyze degradation products via LC-MS.
  • Plasma stability assays : Incubate with human plasma and quantify parent compound remaining.
  • Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to predict shelf life.
  • Computational modeling : Predict hydrolytic susceptibility using software like ADMET Predictor .

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